

Technical Guide: Biotin-PEG3-SH - Structure, Properties, and Applications

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Compound of Interest

Compound Name: Biotin-PEG3-SH

Cat. No.: B11828340

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the structure, chemical properties, and common applications of **Biotin-PEG3-SH**. It includes detailed experimental protocols and visual diagrams to facilitate its use in research and development.

Core Concepts: Structure and Chemical Properties

Biotin-PEG3-SH is a heterobifunctional linker composed of a biotin moiety, a three-unit polyethylene glycol (PEG) spacer, and a terminal sulfhydryl (-SH) group. The biotin group provides high-affinity binding to avidin and streptavidin, making it an excellent tool for bioconjugation and affinity labeling. The PEG spacer enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the conjugated molecule. The terminal thiol group allows for covalent conjugation to various substrates, such as maleimide-functionalized proteins or gold surfaces.

Chemical Structure

The structure of **Biotin-PEG3-SH** consists of a biotin head group, a flexible triethylene glycol linker, and a reactive thiol tail.

Physicochemical Properties

A summary of the key physicochemical properties of **Biotin-PEG3-SH** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C18H33N3O5S2	[1][2]
Molecular Weight	435.6 g/mol	[1][2]
CAS Number	1244028-52-1	[1]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and DMF.	
Storage Conditions	Store at -20°C, protect from moisture.	

Applications and Experimental Protocols

Biotin-PEG3-SH is a versatile reagent with a broad range of applications in biotechnology and drug development. Its unique properties make it suitable for:

- **Bioconjugation:** Covalent attachment of biotin to proteins, peptides, and other biomolecules.
- **Surface Modification:** Functionalization of surfaces, such as gold nanoparticles and biosensors.
- **Targeted Drug Delivery:** As a component of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies.
- **Immunoassays:** Development of sensitive detection methods.

Experimental Protocol: Thiol-Maleimide Bioconjugation of a Protein

This protocol details the conjugation of **Biotin-PEG3-SH** to a maleimide-activated protein. This is a common method for biotinylating proteins with available cysteine residues or after introducing thiol groups.

Materials:

- **Biotin-PEG3-SH**

- Maleimide-activated protein
- Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed.
- Quenching Reagent: 1 M Tris-HCl, pH 8.0
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography)

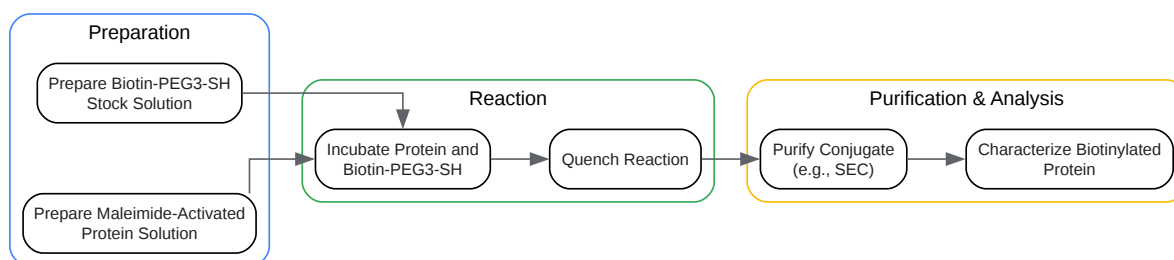
Procedure:

- Prepare the Protein Solution: Dissolve the maleimide-activated protein in degassed conjugation buffer to a final concentration of 1-5 mg/mL.
- Prepare the **Biotin-PEG3-SH** Solution: Immediately before use, dissolve **Biotin-PEG3-SH** in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the **Biotin-PEG3-SH** solution to the protein solution.
 - Mix gently and incubate at room temperature for 2 hours or at 4°C overnight. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.
- Quench the Reaction: Add the quenching reagent to the reaction mixture to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted maleimide groups.
- Purification: Remove excess, unreacted **Biotin-PEG3-SH** and other small molecules by size-exclusion chromatography or dialysis.
- Characterization: Confirm the biotinylation of the protein using techniques such as HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, mass spectrometry, or a streptavidin-HRP based dot blot.

Visualizing Workflows and Pathways

Bioconjugation Workflow

The following diagram illustrates the key steps in the bioconjugation of a maleimide-activated protein with **Biotin-PEG3-SH**.

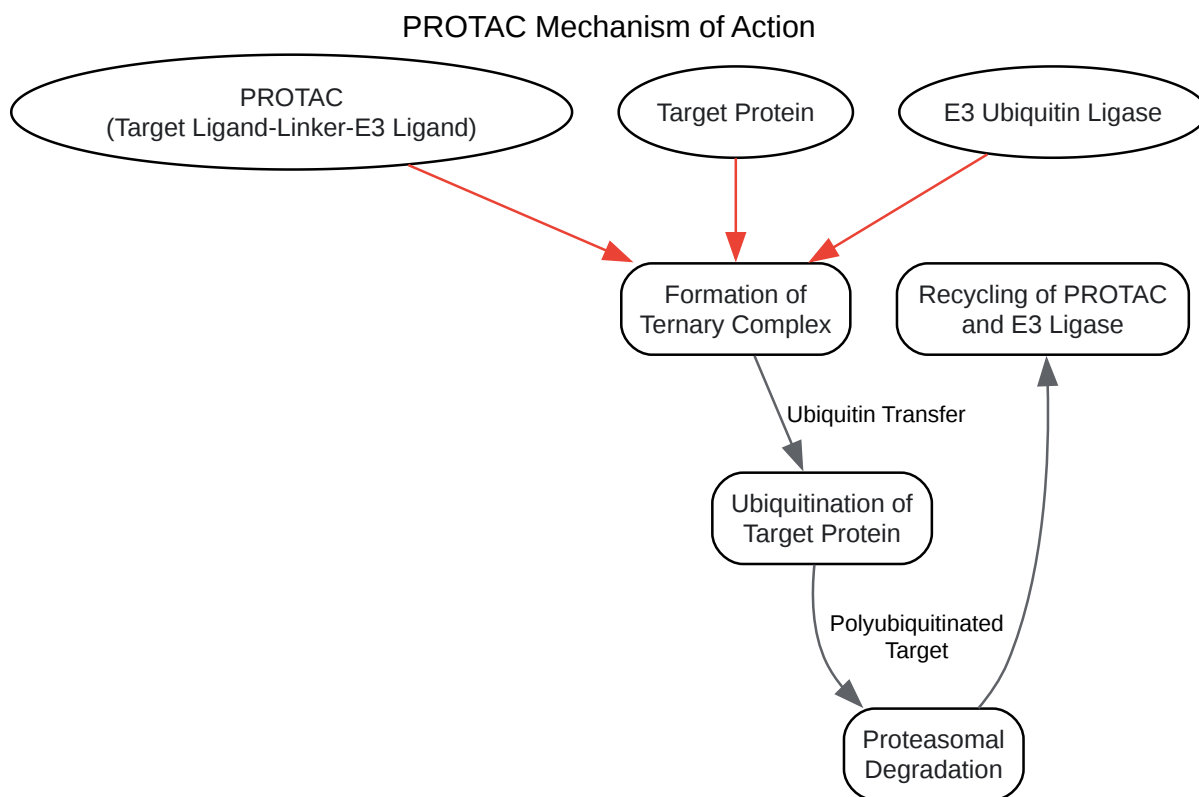


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Workflow for protein bioconjugation with **Biotin-PEG3-SH**.

PROTAC Mechanism of Action

Biotin-PEG linkers are integral components in the design of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC, where a linker connects a target protein ligand and an E3 ligase ligand, leading to the degradation of the target protein.



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Mechanism of PROTAC-mediated protein degradation.

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References

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- 2. Biotin-PEG3-SH | PROTAC linker | TargetMol [targetmol.com]
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